molecular formula C9H10INO2 B13187751 (3S)-3-amino-3-(3-iodophenyl)propanoic acid

(3S)-3-amino-3-(3-iodophenyl)propanoic acid

Katalognummer: B13187751
Molekulargewicht: 291.09 g/mol
InChI-Schlüssel: ZBOWULRIADNEHR-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-amino-3-(3-iodophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a carboxyl group, and an iodinated phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(3-iodophenyl)propanoic acid typically involves the iodination of a phenylalanine derivative. One common method includes the following steps:

    Iodination: The phenylalanine derivative is treated with iodine and a suitable oxidizing agent, such as sodium iodate, to introduce the iodine atom onto the phenyl ring.

    Protection and Deprotection: Protecting groups may be used to shield the amino and carboxyl groups during the iodination process. After iodination, these protecting groups are removed under mild conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, automated purification systems can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-amino-3-(3-iodophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The iodinated phenyl ring can be reduced to form a deiodinated product.

    Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products

    Oxidation: Nitroso or nitro derivatives of the original compound.

    Reduction: Deiodinated phenylalanine derivatives.

    Substitution: Phenylalanine derivatives with various functional groups replacing the iodine atom.

Wissenschaftliche Forschungsanwendungen

(3S)-3-amino-3-(3-iodophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of iodinated amino acids on biological systems.

    Industry: The compound can be used in the synthesis of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (3S)-3-amino-3-(3-iodophenyl)propanoic acid involves its interaction with specific molecular targets. The iodinated phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the amino and carboxyl groups can form hydrogen bonds with biological targets, affecting the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3S)-3-amino-3-(3-iodophenyl)propanoic acid is unique due to the presence of the iodine atom on the phenyl ring, which can significantly alter its chemical and biological properties compared to other similar compounds. The iodine atom can enhance the compound’s radiolabeling potential, making it valuable for applications in diagnostic imaging.

Eigenschaften

Molekularformel

C9H10INO2

Molekulargewicht

291.09 g/mol

IUPAC-Name

(3S)-3-amino-3-(3-iodophenyl)propanoic acid

InChI

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1

InChI-Schlüssel

ZBOWULRIADNEHR-QMMMGPOBSA-N

Isomerische SMILES

C1=CC(=CC(=C1)I)[C@H](CC(=O)O)N

Kanonische SMILES

C1=CC(=CC(=C1)I)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.